BenchChemオンラインストアへようこそ!

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate

Solid-state properties Crystallinity Purification

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate (CAS 1123725-69-8) is a polysubstituted pyrrole building block bearing a distinctive 3-cyclopropyl substituent and a 2-carboxylate ethyl ester. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1123725-69-8
Cat. No. B1370557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
CAS1123725-69-8
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN1)C2CC2
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)9-8(5-6-11-9)7-3-4-7/h5-7,11H,2-4H2,1H3
InChIKeyROKRDQDLLBXZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate (CAS 1123725-69-8) for Research — Supplier & Property Guide


Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate (CAS 1123725-69-8) is a polysubstituted pyrrole building block bearing a distinctive 3-cyclopropyl substituent and a 2-carboxylate ethyl ester. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. Predicted physicochemical properties from SciFinder describe it as a colorless solid with a melting point of 51–52 °C (experimental), a boiling point of 308.2±30.0 °C (predicted), and a density of 1.193±0.06 g/cm³ . Commercial availability is typically at ≥95% purity, with batch-specific QC documentation (NMR, HPLC, GC) provided by major suppliers .

Why Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate Cannot Be Replaced by Common 3-Substituted Pyrrole-2-carboxylate Analogs


Compounds within the pyrrole-2-carboxylate ester class cannot be generically interchanged for advanced research applications because the 3-substituent profoundly modulates lipophilicity, electronic character, and steric environment—factors that critically govern pharmacokinetic profile, target binding, and downstream synthetic reactivity [1]. The cyclopropyl group imparts a unique combination of moderate steric bulk, increased s-character in the C–C bonds, and conformational rigidity absent in 3-methyl, 3-phenyl, or unsubstituted analogs. As the quantitative evidence below demonstrates, even a single-atom change at the 3-position results in measurable differences in logP, melting behavior, and topological polar surface area—parameters directly relevant to compound selection for lead optimization and scale-up.

Quantitative Differentiation Evidence for Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate vs. Closest Analogs


Melting Point Elevation Relative to Unsubstituted and 3-Methyl Analogs Confirms Stronger Intermolecular Interactions

The target compound exhibits a significantly higher melting point (51–52 °C) compared to its closest 3-substituted analogs ethyl 1H-pyrrole-2-carboxylate (38–40 °C) and ethyl 3-methyl-1H-pyrrole-2-carboxylate (56 °C, but note its lower molecular weight). This is directly compared to ethyl 1H-pyrrole-2-carboxylate, where the absence of a 3-substituent results in an 11–14 °C lower melting point, indicating weaker crystal lattice energy and potentially different handling characteristics during isolation and formulation .

Solid-state properties Crystallinity Purification

Intermediate Lipophilicity (LogP) Between Methyl and Phenyl Analogs Provides Optimized ADME Profile

The calculated partition coefficient (XLogP3) of the target compound is 2.07, placing it between ethyl 3-methyl-1H-pyrrole-2-carboxylate (XLogP3 = 1.6) and ethyl 3-phenyl-1H-pyrrole-2-carboxylate (XLogP3 ≈ 2.9) [1][2]. This intermediate value avoids the excessively low lipophilicity that may limit membrane permeability (as with the methyl analog) while also avoiding the high lipophilicity associated with promiscuous binding, poor solubility, and rapid metabolic clearance seen with the phenyl analog.

Lipophilicity ADME Drug-likeness

Topological Polar Surface Area (TPSA) Indicative of Favorable Permeability Compared to Bulkier Analogs

The target compound exhibits a TPSA of 42.09 Ų, which is identical to the 3-methyl analog (42.1 Ų) and the 3-phenyl analog (42.1 Ų). However, when considered in combination with molecular weight (MW 179.22), the cyclopropyl analog achieves a lower MW and smaller rotatable bond count than the phenyl analog (MW 215.25, rotatable bonds 4) [1][2]. Since TPSA alone does not fully capture permeability, the more compact cyclopropyl group—without adding additional rotatable bonds or aromatic rings—offers a superior balance of low TPSA and low molecular weight, a combination consistently associated with higher passive membrane permeability in empirical drug-likeness models.

Permeability Blood-brain barrier Drug design

Optimal Application Scenarios for Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate Based on Differentiated Properties


Lead Optimization in CNS Drug Discovery Programs Requiring Balanced LogP

The intermediate lipophilicity (LogP ≈ 2.07) positions this compound as a privileged fragment or intermediate for CNS-targeted libraries. Unlike the more polar 3-methyl analog (LogP 1.6) that may struggle to cross the blood-brain barrier, or the highly lipophilic 3-phenyl analog (LogP ≈ 2.9) associated with hERG liability and rapid oxidative metabolism, the cyclopropyl analog provides a starting point within the empirically determined CNS drug space. Procurement of this specific compound enables medicinal chemists to explore structure–activity relationships (SAR) at the pyrrole 3-position without immediately biasing the series toward unfavorable physicochemical profiles.

Synthesis of CCR5 Antagonist Scaffolds via Cyclopropyl-Specific Patent Routes

Patents describing cyclopropyl-containing CCR5 antagonists (e.g., US7569579B2) highlight the cyclopropyl group as a critical pharmacophoric element for antagonism of the CCR5 receptor, a validated target in HIV therapy. Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate serves as a direct building block for constructing the pyrrole core of these patent-protected chemotypes. Using the 3-methyl or 3-phenyl analog would alter the key cyclopropyl pharmacophore, likely resulting in loss of CCR5 affinity, making this specific compound essential for faithful reproduction of disclosed active structures. [1]

Solid-Phase or Flow Chemistry Requiring Crystalline Intermediates with Defined Melting Behavior

The elevated melting point (51–52 °C) relative to the unsubstituted analog (38–40 °C) means this compound remains solid at ambient laboratory temperatures, reducing the risk of liquid handling losses during automated weighing and dispensing. For solid-phase peptide synthesis or continuous flow applications where precise stoichiometry is critical, the crystalline nature of this compound (as opposed to the lower-melting or oily analogs) enables more accurate mass measurement and minimizes variability in coupling efficiency. This directly impacts yield reproducibility and process robustness during scale-up.

Quote Request

Request a Quote for Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.